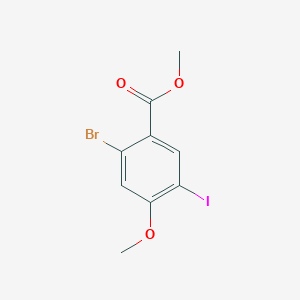

Methyl 2-Bromo-5-iodo-4-methoxybenzoate

Description

Methyl 2-Bromo-5-iodo-4-methoxybenzoate (CAS Ref: 54-OR400638) is a halogenated aromatic ester with the molecular formula C₉H₈BrIO₃. It features a benzoate backbone substituted with bromine (position 2), iodine (position 5), and a methoxy group (position 4). This compound is primarily utilized as an organic building block in synthetic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediate synthesis .

Properties

Molecular Formula |

C9H8BrIO3 |

|---|---|

Molecular Weight |

370.97 g/mol |

IUPAC Name |

methyl 2-bromo-5-iodo-4-methoxybenzoate |

InChI |

InChI=1S/C9H8BrIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |

InChI Key |

ROYMHJBWWVVBGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Bromo-5-iodo-4-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. One common method includes the following steps:

Bromination: The starting material, Methyl 4-methoxybenzoate, is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.

Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of simpler benzoate derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted benzoates.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dehalogenated benzoates.

Scientific Research Applications

Applications in Organic Synthesis

Methyl 2-Bromo-5-Iodo-4-Methoxybenzoate serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. The dual halogenation allows for diverse reaction pathways, including:

- Cross-Coupling Reactions : Utilized in forming carbon-carbon bonds, leading to various substituted benzenes.

- Functionalization : The halogen atoms can be replaced or modified to introduce different functional groups, expanding the compound's utility in synthetic chemistry.

Research indicates that this compound may exhibit various biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound could possess antimicrobial properties. Its structural components may interact with microbial enzymes or receptors, potentially inhibiting their activity.

Enzyme Inhibition Studies

In biochemical studies, this compound has been tested as a probe for inhibiting enzyme activity related to metabolic pathways. Results have shown significant reductions in enzyme activity at varying concentrations, indicating its potential as a therapeutic agent targeting metabolic disorders .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic processes, suggesting its role as a potential drug candidate .

- Therapeutic Applications : Derivatives synthesized from this compound have been explored for anti-inflammatory properties, with preclinical models showing enhanced efficacy .

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Bromo-5-iodo-4-methoxybenzoate belongs to a family of halogenated aromatic esters. Below is a detailed comparison with analogous compounds based on substituent effects, reactivity, and applications:

Table 1: Structural and Functional Comparison

Key Findings :

Halogen Effects :

- The presence of iodine in this compound increases its molecular weight and polarizability compared to analogs like Methyl Shikimate or dehydroabietic acid derivatives. This enhances its utility in heavy-atom crystallography for phase determination in SHELX-based refinements .

- Bromine at position 2 provides a reactive site for nucleophilic substitution, contrasting with the fluorine in 3-Bromo-5-fluoro-4-iodoaniline, which is less reactive but improves metabolic stability in drug candidates .

Electronic and Steric Effects: The methoxy group at position 4 donates electron density to the aromatic ring, activating it for electrophilic substitution. This contrasts with non-substituted esters like Sandaracopimaric Acid Methyl Ester, where reactivity is dominated by the diterpene backbone .

Applications in Synthesis :

- Unlike Methyl Shikimate (a biosynthetic intermediate), this compound is tailored for transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) due to its halogen diversity .

- Comparatively, 3-Bromo-5-fluoro-4-iodoaniline is preferred in Suzuki-Miyaura couplings for generating biaryl pharmacophores .

Research Insights and Limitations

- Crystallography : The compound’s heavy atoms (Br, I) make it suitable for X-ray diffraction studies, though its structural complexity may require advanced SHELX refinement protocols .

- Synthetic Challenges : The simultaneous presence of bromine and iodine complicates regioselective functionalization, necessitating optimized catalytic conditions .

- Data Gaps: Limited published studies directly analyze its physicochemical properties (e.g., melting point, solubility), highlighting a need for further experimental characterization.

Biological Activity

Methyl 2-bromo-5-iodo-4-methoxybenzoate is a halogenated benzoate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₉H₈BrIO₃

- Molecular Weight : 370.97 g/mol

- Structural Features : The compound features a methoxy group, and dual halogenation (bromine and iodine) on the aromatic ring, which enhances its reactivity and potential biological interactions .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antibacterial Activity : Initial studies suggest that the compound may inhibit bacterial growth, although specific mechanisms remain to be elucidated. The presence of halogen substituents is believed to enhance its interaction with bacterial enzymes .

- Antifungal Activity : Similar to its antibacterial properties, there are indications that this compound may also exhibit antifungal effects. Further studies are needed to quantify this activity and understand the underlying mechanisms .

- Anticancer Potential : Some preliminary findings suggest that this compound may have anticancer properties. Compounds with similar structures have been shown to interfere with cancer cell proliferation and induce apoptosis .

The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways crucial for maintaining homeostasis and responding to stressors .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Potential antifungal effects | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

In a study exploring the anticancer effects of related compounds, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity comparable to known chemotherapeutic agents .

Synthesis and Derivative Studies

The synthesis of this compound typically involves halogenation reactions on a methoxy-substituted benzoate precursor. The dual halogenation (bromine and iodine) enhances the compound's reactivity, opening pathways for further derivatization aimed at optimizing biological activity .

Q & A

Q. What are the common synthetic routes for Methyl 2-Bromo-5-iodo-4-methoxybenzoate, and how do reaction conditions influence halogenation regioselectivity?

- Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃), while iodination may employ iodine monochloride (ICl) under controlled temperatures (40–60°C) to avoid overhalogenation . Regioselectivity is influenced by the electron-donating methoxy group at the 4-position, which directs electrophilic substitution to the 5-position (para to methoxy, meta to bromine). Solvent polarity and temperature adjustments are critical to minimize competing side reactions, such as dihalogenation .

Q. What spectroscopic methods are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

- Methodological Answer : ¹H and ¹³C NMR, coupled with 2D techniques (e.g., COSY, HSQC), are standard for structural confirmation. For instance, the methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents . Conflicting data, such as unexpected coupling constants, may arise from dynamic effects (e.g., restricted rotation due to steric hindrance from iodine). Temperature-dependent NMR studies or computational modeling (DFT) can resolve such ambiguities .

Q. How can purity and stability be assessed during storage?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis (>95% is typical for research-grade material) . Stability studies under varying temperatures (4°C vs. room temperature) and inert atmospheres (N₂) should be conducted, as iodine substituents may render the compound light-sensitive. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX or ORTEP-3) resolve ambiguities in molecular geometry introduced by heavy atoms like iodine?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement is critical for resolving geometric distortions caused by iodine’s high electron density. Heavy atoms enhance anomalous scattering, improving phase determination. ORTEP-3 visualizes thermal ellipsoids, highlighting potential disorder in the methoxy or ester groups . For example, a study on analogous halogenated benzoates achieved a final R-factor of <0.05 using SHELXL, confirming bond-length deviations <0.02 Å .

Q. What strategies optimize coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Methodological Answer : The bromine and iodine substituents offer orthogonal reactivity: bromine is more reactive in palladium-catalyzed couplings. For Suzuki reactions, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. The iodine group remains inert under these conditions but can be activated later via Ullmann coupling with CuI/1,10-phenanthroline . Monitoring reaction progress via TLC (hexane:EtOAc 4:1) ensures selective mono-functionalization .

Q. How do structural modifications (e.g., replacing iodine with other halogens) impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies on analogs (e.g., 5-chloro or 5-fluoro derivatives) reveal iodine’s role in enhancing lipophilicity (logP increases by ~0.5 units) and binding affinity to targets like serotonin receptors. For antimicrobial assays, iodine-substituted analogs show 2–4x higher MIC values against Gram-positive bacteria compared to bromine, likely due to improved membrane penetration . Computational docking (e.g., AutoDock Vina) can model halogen-bonding interactions with active-site residues .

Q. What experimental protocols validate the compound’s anti-inflammatory activity in vitro?

- Methodological Answer : In vitro assays include LPS-induced TNF-α suppression in RAW 264.7 macrophages. A typical protocol involves pre-treating cells with 10–50 μM of the compound for 1 hour, followed by LPS stimulation (24 hours). ELISA quantifies TNF-α levels, with IC₅₀ values <20 μM considered significant. Parallel cytotoxicity assays (MTT) ensure activity is not due to cell death .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 181°C in vs. 174°C in for similar compounds) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) under nitrogen can identify polymorph transitions, while recrystallization from ethanol/water mixtures improves consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.